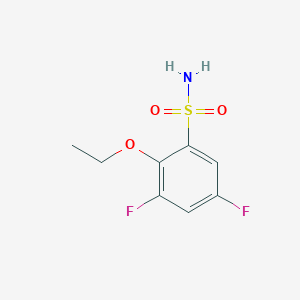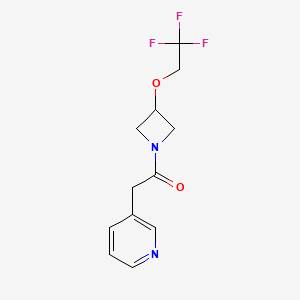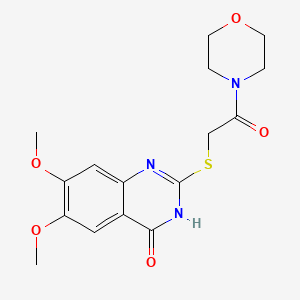
2-Ethoxy-3,5-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-3,5-difluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, including medicinal chemistry, where they serve as building blocks for various therapeutic agents. The presence of the ethoxy group and the difluoro substitution on the benzene ring could potentially influence the physical, chemical, and biological properties of the compound.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the generation of benzosultams, which are closely related to sulfonamides, can be accomplished via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light irradiation using Togni's reagent and a photocatalyst . Although this method does not directly pertain to 2-Ethoxy-3,5-difluorobenzenesulfonamide, it provides insight into the synthetic strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, a sulfonamide compound with a hydroxy-methylbenzylidene amino group was characterized to have a monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations can also be used to predict the molecular structure and properties of sulfonamide derivatives .
Chemical Reactions Analysis
Sulfonamide compounds can undergo a variety of chemical reactions. The aminohalogenation reaction of certain precursors with TsNBr2 can lead to the synthesis of novel sulfonamide compounds with potential biological activities . Additionally, sulfonamides can be synthesized by reacting amines with sulfonyl chlorides in the presence of a base .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be extensively studied using experimental and computational methods. The crystal structure of a related compound, 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate, was determined, revealing a monoclinic space group and the formation of a 3D network through hydrogen bonding . Computational studies can provide valuable information on the thermodynamic properties, molecular electrostatic potential, and non-linear optical properties of sulfonamide compounds .
科学的研究の応用
Photosensitive Protecting Groups
- Application : The utilization of photosensitive protecting groups, including those similar in structure to sulfonamide derivatives, demonstrates significant promise in synthetic chemistry. These groups are being explored for their potential in creating more efficient synthetic pathways and have applications in the development of novel pharmaceuticals and chemicals. (Amit, Zehavi, & Patchornik, 1974)
Synthesis of Cyclic Compounds
- Application : Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide shows their potential in pharmaceuticals. The development of multifunctional agents through these compounds highlights their importance in organic synthesis and drug discovery. (Kaneda, 2020)
Environmental and Material Applications
- Application : Studies on surfactants, including sulfonate and sulfonamide derivatives, focus on their environmental safety, biodegradability, and application in cleaning products. These findings support the development of more sustainable and less toxic surfactants for industrial and personal care products. (Cowan-Ellsberry et al., 2014)
Advanced Materials Development
- Application : Investigations into conducting polymers and their applications in organic electronic devices have included the study of sulfonamide derivatives for improving electrical conductivity. These materials have potential use in light-emitting diodes, solar cells, and transistors. (Shi et al., 2015)
作用機序
Target of Action
The primary target of 2-Ethoxy-3,5-difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known to interact with its target, carbonic anhydrase 2
特性
IUPAC Name |
2-ethoxy-3,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO3S/c1-2-14-8-6(10)3-5(9)4-7(8)15(11,12)13/h3-4H,2H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOLKFVJPAFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1S(=O)(=O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3,5-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)
![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![[3-(Methoxymethyl)phenyl] 2-fluoropyridine-4-carboxylate](/img/structure/B2532730.png)
![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2532732.png)

![2-(4-fluorophenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2532734.png)

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2532739.png)
